molecular formula C14H16N2O2 B1297224 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester CAS No. 41300-23-6

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester

Cat. No. B1297224
CAS RN: 41300-23-6
M. Wt: 244.29 g/mol
InChI Key: IDYXWUNHHTZQSB-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester is a chemical compound . It is a derivative of beta-carboline, which is an alkaloid chemically related to tryptamines . The derivatives of this compound have a variety of pharmacological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester include a molecular weight of 216.24, a melting point of 289 °C (dec.) (lit.), a boiling point of 485.0±45.0 °C (Predicted), and a density of 1.377±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Benzodiazepine Receptor-mediated Experimental "Anxiety" in Primates


2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester exhibits high affinity for benzodiazepine receptors in the brain, producing acute behavioral syndromes in rhesus monkeys, including dramatic elevations in heart rate, blood pressure, plasma cortisol, and catecholamines. The substance’s effects are blocked by benzodiazepines, suggesting that the benzodiazepine receptor may consist of several subsites or functional domains recognizing agonists, antagonists, or active antagonists like beta-carboline-3-carboxylic acid ethyl ester. This receptor is involved in both affective and physiological manifestations of anxiety, indicating that beta-carboline-3-carboxylic acid ethyl ester administration to monkeys could provide a reliable and reproducible animal model of human anxiety (Ninan et al., 1982).

Molecular Affinity and Synthesis

β-Carbolines as Benzodiazepine Receptor Ligands


Several esters of beta-carboline-3-carboxylic acid, including the ethyl ester, were synthesized and tested for their affinity for the benzodiazepine receptor. The ethyl ester was found to be one of the most potent, with affinity profoundly dependent on molecular size, hydrophobic, and electronic parameters of the ester alcohol component (Lippke et al., 1983).

Chemical Identification in Alcoholic Beverages

Ethyl 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate in Alcoholic Beverages


A novel tetrahydro-β-carboline, chemically identified as 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid ethyl ester, was found in various alcoholic beverages. The compound was characterized using RP-HPLC with fluorescence detection and GC–MS, occurring as two diastereoisomers (Herraiz, 1999).

Pharmacological Effects

Differential Pharmacological Effects of β-Carboline-3-carboxylic Acid Esters


The pharmacological effects of the ethyl ester were studied in vitro and in vivo, revealing it to be a potent inhibitor of 3H-flunitrazepam binding in the rat cerebellum and cerebral cortex. In vivo, the ethyl ester demonstrated different proportions of agonistic and antagonistic actions at its recognition sites, influencing its pharmacological profile (Oakley & Jones, 1982).

properties

IUPAC Name

ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-6,12,15-16H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYXWUNHHTZQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester

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